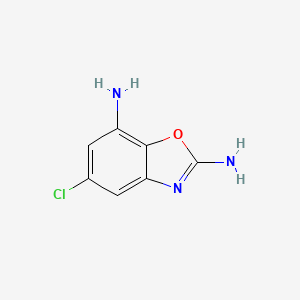

5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

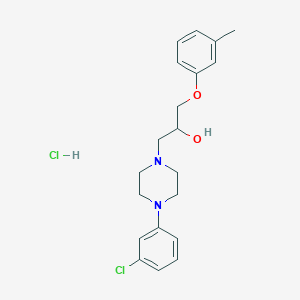

5-Chlorobenzo[d]oxazole-2,7-diamine is a heterocyclic organic compound that belongs to the benzoxazole group of compounds. It has a CAS number of 1527772-69-5 .

Molecular Structure Analysis

The molecular formula of 5-Chlorobenzo[d]oxazole-2,7-diamine is C7H6ClN3O . Oxazoles, which this compound is a derivative of, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Wissenschaftliche Forschungsanwendungen

Surface Adsorption and Corrosion Inhibition

One of the notable applications of chlorobenzotriazole derivatives, which share a similar chemical framework with 5-Chlorobenzo[d]oxazole-2,7-diamine, is in the field of corrosion inhibition. The adsorption of these compounds on metal surfaces forms a protective monomolecular layer, significantly reducing corrosion. This property is particularly useful in protecting metals like steel, copper, and zinc in various environments, including acidic conditions. The ability to form coordination bonds with metal cations highlights its potential in surface chemistry and materials science to enhance the durability of metals (Kazansky, Selyaninov, & Kuznetsov, 2012).

Heterocyclic Compound Synthesis

Chloroamine, acting as an amination reagent under copper catalysis, facilitates the direct amination of azoles, including chlorobenzoxazole derivatives. This reaction enables the rapid construction of aminoazoles, which are of great interest for their applications in biological and medicinal chemistry. The process underscores the chemical versatility and potential of 5-Chlorobenzo[d]oxazole-2,7-diamine in synthesizing heterocyclic compounds that could be pivotal for pharmaceuticals and organic materials (Kawano, Hirano, Satoh, & Miura, 2010).

Molecular Cocrystals Formation

Investigations into the adduct structures of 2-amino-5-chlorobenzooxazole with various carboxylic acids have revealed the formation of molecular cocrystals. These studies are crucial for understanding the molecular interactions and structural differences between similar heterocyclic compounds. Such research provides valuable insights into the design of new materials with tailored properties for applications in drug development and material science (Lynch, Singh, & Parsons, 2000).

Antiviral Compound Development

Derivatives of 5-chlorobenzotriazole, closely related to 5-Chlorobenzo[d]oxazole-2,7-diamine, have been studied for their potential antiviral activities. These compounds have been tested against a variety of RNA and DNA viruses, with some showing promising results as lead compounds for future antiviral drug development. This application highlights the potential of chlorobenzoxazole derivatives in contributing to the development of new antiviral agents (Ibba, Corona, Carta, Giunchedi, Loddo, Sanna, Delogu, & Piras, 2018).

Eigenschaften

IUPAC Name |

5-chloro-1,3-benzoxazole-2,7-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,9H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMRHYIJSHPGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)OC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2683729.png)

![N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683731.png)

![6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2683736.png)

![N-(4-(benzyloxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2683738.png)

![2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2683742.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)

![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)